4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 946241-32-3
Cat. No.: VC11959697
Molecular Formula: C19H24N2O5S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-32-3 |
|---|---|
| Molecular Formula | C19H24N2O5S2 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H24N2O5S2/c1-3-13-27(22,23)21-12-4-5-15-14-16(6-11-19(15)21)20-28(24,25)18-9-7-17(26-2)8-10-18/h6-11,14,20H,3-5,12-13H2,1-2H3 |
| Standard InChI Key | RZYDXIFJKDVRSM-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Formula
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IUPAC Name: 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide.
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Molecular Weight: Approximately 400–450 g/mol (precise value depends on isotopic composition).
Synthesis
The synthesis of compounds like this typically involves:
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Preparation of Tetrahydroquinoline Core: This can be achieved through Povarov reactions or catalytic hydrogenation of quinoline derivatives.
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Introduction of Sulfonamide Groups:
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The benzene sulfonamide is introduced via sulfonation reactions using chlorosulfonic acid or sulfonyl chlorides.
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The propane-sulfonyl group is added through nucleophilic substitution reactions with propane sulfonyl chloride.
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Methoxylation: The methoxy group is introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Pharmaceutical Relevance
Sulfonamide derivatives are known for their diverse biological activities:
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Anticancer Activity: Sulfonamides have been shown to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumor environments .
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Anti-inflammatory Effects: By modulating enzymes like cyclooxygenase (COX), sulfonamides can reduce inflammation.
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Antibacterial Properties: Sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis pathways.
Protein Kinase Inhibition
Compounds with similar scaffolds have been investigated for their role in modulating protein kinase activity, specifically targeting enzymes like serum/glucocorticoid-regulated kinase (SGK1), which plays a role in inflammatory and degenerative diseases .
Anticancer Studies
Research on related compounds has demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. These effects are attributed to the ability of sulfonamides to disrupt cell cycle progression and induce apoptosis .
Other Therapeutic Areas
Sulfonamides have also been explored in treatments for metabolic syndrome (e.g., type 2 diabetes) and central nervous system disorders like Alzheimer’s disease .
Data Table: Comparative Analysis with Related Compounds
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 4-methoxy-N-[1-(propane-1-sulfonyl)...] | Methoxy, propane-sulfonyl | Anticancer, anti-inflammatory |
| N-[5-(aminosulfonyl)-4-methyl...] | Aminosulfonyl | Anti-diabetic |
| 2-[4-(2-pyridinyl)phenyl]-acetamide | Pyridinyl | CNS disorders (Alzheimer’s) |
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